Cas no 12542-36-8 (Gossypol-acetic acid)

Gossypol-acetic acid 化学的及び物理的性質
名前と識別子
-
- 1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)[2,2'-binaphthalene]-8,8'-dicarboxaldehyde-acetic acid
- GOSSYPOL ACETATE
- GOSSYPOL-ACETIC ACID
- aceticacidgossypol
- Gossypolaceticacidcomplex
- GOSSYPOLMONOACETICACID
- GOSSYPOLACETATE(GOSSYPOL-ACETICACID)
- Gossypol (acetic acid)
- (±)-Gossypol-acetic aci
- (±)-Gossypol-acetic acid
- Acetate gossypol
- AT101
- GOSSYPOL ACETATE(RG)
- Gossypol Acetic Acid
- Cotton seed P.E
- Cottonseed extract
- BL-193 (acetic acid)
- AT 101 acetic acid
- NSC19048
- SCHEMBL352576
- MFCD00058385
- Gossypol acetic acid [MI]
- G0543
- 12542-36-8
- aceticacid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
- Gossypol acetic acid, (R)-
- Gossypol xAcetate
- 732279-26-4
- (-)-GOSSYPOL; ACETIC ACID
- 1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-8,8'-dicarbaldehyde - acetic acid (1:1)
- acetic acid compound with (S)-1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1:1)
- NSC-727858
- SMR000058743
- CS-3859
- AT101 acetate
- NSC727858
- Gossypol acetic acid [WHO-DD]
- AT-101 (acetic acid)
- (-)-Gossypol acetic acid
- FT-0686636
- FT-0768953
- (S)-Gossypol acetic acid salt
- BCP09006
- AT 101 acetic acid; AT101 acetic acid;AT-101 acetic acid; (-)-Gossypol acetic acid; (R)-Gossypol acetic acid; Gossypol acetic acid
- HY-15464A
- AT-101 (AT101)
- U9GNI6VT5N
- (R)-Gossypol acetic acid
- AS-15487
- (R)-Gossypol acetic acid salt
- F85296
- NSC-19048
- 12542-36-8 (ACETIC ACID)
- BCP24040
- AC-34098
- HMS3651H13
- Acetic acid compound with 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1:1)
- HMS500I15
- 866541-93-7
- acetic acid compound with 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthyl-8,8'-dicarbaldehyde (1:1)
- (S)-Gossypol (acetic acid)
- CCG-39212
- Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
- Gossypol acetic acid, R-
- NCGC00178279-01
- Gossypol acetic acid clathrate
- Acetate-gossypol
- NSC 19048
- A900030
- DTXSID90921593
- (R)-(-)-Gossypol acetic acid
- ()-Gossypol-acetic acid;BL 193 (acetic acid)
- CHEMBL1516388
- NIOHNDKHQHVLKA-UHFFFAOYSA-N
- F85115
- s2812
- MLS002702979
- J-005228
- SW197103-3
- R-(-)-gossypol acetic acid
- MLS000028630
- UNII-U9GNI6VT5N
- GossypolAcOHSalt
- s2303
- Gossypol acetate, (R)-
- HY-17510
- 5453-04-3
- (+/-)-Gossypol acetic acid
- acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
- AKOS022188380
- (S)-Gossypol acetic acid
- 1189561-66-7
- 1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-8,8'-dicarbaldehyde acetate salt
- ( inverted exclamation markA)-Gossypol-acetic acid
- 115038-46-5
- (+/-)-Gossypol-acetic acid;BL 193 (acetic acid)
- Opera_ID_1014
- GOSSYPOLACETATE
- A920161
- Acetic acid compound with 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-8,8'-dicarbaldehyde
- DB-081879
- DA-59684
- DA-50760
- DA-60718
- Gossypol AcOH Salt
- Gossypol-acetic acid
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- MDL: MFCD00058385
- インチ: InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
- InChIKey: NIOHNDKHQHVLKA-UHFFFAOYSA-N
- ほほえんだ: OC1=C(C2=C(O)C(C(C=O)=C(O)C(O)=C3C(C)C)=C3C=C2C)C(C)=CC4=C(C(C)C)C(O)=C(O)C(C=O)=C41.O=C(O)C
計算された属性
- せいみつぶんしりょう: 578.215197g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 回転可能化学結合数: 5
- どういたいしつりょう: 578.215197g/mol
- 単一同位体質量: 578.215197g/mol
- 水素結合トポロジー分子極性表面積: 193Ų
- 重原子数: 42
- 複雑さ: 811
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- ぶんしりょう: 578.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 3.1800
- ゆうかいてん: 164-168°C
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: Soluble in acetone or methanol at 5mg/ml
- PSA: 192.82000
- LogP: 6.47310
- じょうきあつ: No data available
Gossypol-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D511445-5g |
Acetate gossypol |
12542-36-8 | 98% | 5g |
$320 | 2024-05-24 | |
LKT Labs | G5875-1 g |
Gossypol Acetic Acid |
12542-36-8 | ≥98% | 1g |
$295.00 | 2023-07-11 | |
TRC | G767900-250mg |
Gossypol Acetic Acid |
12542-36-8 | 250mg |
$ 121.00 | 2023-09-07 | ||
TRC | G767900-2.5g |
Gossypol Acetic Acid |
12542-36-8 | 2.5g |
$ 374.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2730-200 mg |
Gossypol acetic acid |
12542-36-8 | 99.00% | 200mg |
¥822.00 | 2022-04-26 | |
MedChemExpress | HY-17510-100mg |
Gossypol (acetic acid) |
12542-36-8 | 99.17% | 100mg |
¥700 | 2024-05-25 | |
eNovation Chemicals LLC | D511445-25g |
Acetate gossypol |
12542-36-8 | 98% | 25g |
$590 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2730-100 mg |
Gossypol acetic acid |
12542-36-8 | 99.00% | 100MG |
¥647.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4924-100mg |
Acetate gossypol |
12542-36-8 | 98% | 100mg |
¥1151.00 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252864-250 mg |
Gossypol-acetic acid, |
12542-36-8 | ≥98% | 250MG |
¥1,203.00 | 2023-07-10 |
Gossypol-acetic acid サプライヤー
Gossypol-acetic acid 関連文献
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Yanxia Liu,Lulu Wang,Lin Zhao,Yagang Zhang Nat. Prod. Rep. 2022 39 1282
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2. Antiviral mechanism study of gossypol and its Schiff base derivatives based on reactive oxygen species (ROS)Bin Zhang,Ling Li,Yuxiu Liu,Qingmin Wang RSC Adv. 2016 6 87637
Gossypol-acetic acidに関する追加情報
Gossypol-acetic Acid: A Comprehensive Overview
Gossypol-acetic acid, with the CAS number 12542-36-8, is a compound that has garnered significant attention in recent years due to its diverse applications and promising biological activities. This compound is derived from gossypol, a naturally occurring polyphenolic compound found in cotton plants, and is further modified by acetylation to enhance its stability and bioavailability. The combination of gossypol and acetic acid has opened new avenues for research in fields such as pharmacology, agriculture, and materials science.
The chemical structure of Gossypol-acetic acid plays a pivotal role in its functionality. Gossypol itself is a tetracyclic triterpenoid with multiple hydroxyl groups, which are responsible for its antioxidant properties. When acetylated, these hydroxyl groups are converted into acetate esters, significantly improving the compound's solubility and reducing potential toxicity. This modification has been shown to enhance the bioavailability of gossypol, making it more suitable for therapeutic applications.
Recent studies have highlighted the biological activity of Gossypol-acetic acid across various domains. In pharmacology, this compound has demonstrated potent antioxidant properties, which are crucial in combating oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions. Additionally, Gossypol-acetic acid has shown promising results in anticancer research, particularly in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
One of the most exciting developments involving Gossypol-acetic acid is its application in drug delivery systems. Researchers have explored the use of this compound as a carrier for targeted drug delivery due to its ability to encapsulate drugs and release them at specific sites within the body. This approach not only enhances the efficacy of treatments but also minimizes side effects by reducing systemic exposure to therapeutic agents.
In the agricultural sector, Gossypol-acetic acid has been investigated for its potential as a natural pesticide. Its ability to disrupt insect larvae development makes it a viable alternative to synthetic pesticides, which often pose environmental and health risks. Furthermore, studies have shown that this compound can act as a growth promoter in livestock, improving feed efficiency and overall animal health without the adverse effects associated with conventional growth hormones.
The synthesis of Gossypol-acetic acid involves a multi-step process that begins with the extraction of gossypol from cottonseed hulls or other plant sources. This is followed by acetylation using acetic anhydride under controlled conditions to ensure optimal conversion of hydroxyl groups into acetate esters. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining product quality.
From a materials science perspective, Gossypol-acetic acid has shown potential as a precursor for bio-based polymers and composites. Its unique chemical structure allows for the formation of strong intermolecular bonds, making it suitable for applications ranging from biodegradable packaging materials to advanced biomaterials for tissue engineering.
In conclusion, Gossypol-acetic acid (CAS No. 12542-36-8) represents a versatile compound with wide-ranging applications across multiple industries. Its enhanced stability, bioavailability, and biological activity make it an invaluable tool in modern research and development efforts. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing human health and sustainable technologies.
12542-36-8 (Gossypol-acetic acid) 関連製品
- 303-45-7(Gossypol)
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- 129-43-1(1-Hydroxyanthracene-9,10-dione)
- 72-48-0(Alizarin)
- 90141-22-3(AT 101)
- 118-93-4(2'-Hydroxyacetophenone)
- 89-84-9(2',4'-Dihydroxyacetophenone)
- 117-99-7(2-Hydroxyphenone)
- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)
- 117-10-2(Danthron)

